6-Amino-2-fluoropyridin-3-ylboronic acid
Description
6-Amino-2-fluoropyridin-3-ylboronic acid (IUPAC name: (6-amino-2-fluoropyridin-3-yl)boronic acid) is a boronic acid derivative of pyridine featuring both amino (-NH₂) and fluorine substituents. This compound is significant in pharmaceutical and materials science due to its dual functionality: the boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, while the amino and fluorine substituents modulate electronic and steric properties.
Properties
CAS No. |
1225228-43-2 |
|---|---|
Molecular Formula |
C5H6BFN2O2 |
Molecular Weight |
155.93 g/mol |
IUPAC Name |
(6-amino-2-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H6BFN2O2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2,10-11H,(H2,8,9) |
InChI Key |
QSFVGIFFWLUMOF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=C(C=C1)N)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-fluoropyridin-3-ylboronic acid typically involves the borylation of a fluoropyridine precursor. One common method is the palladium-catalyzed cross-coupling reaction of a halopyridine with a boronic acid derivative. For instance, the reaction of 6-amino-2-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base can yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents, catalysts, and purification techniques is crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-fluoropyridin-3-ylboronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The amino and fluorine groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the amino or fluorine groups under appropriate conditions.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenol derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Agents
Boronic acids, including 6-amino-2-fluoropyridin-3-ylboronic acid, are increasingly being explored for their potential as anticancer agents. They are known to inhibit proteasomes, which play a crucial role in regulating protein degradation within cells. This inhibition can lead to the accumulation of pro-apoptotic factors, promoting cancer cell death. Studies have shown that derivatives of this compound can enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells .
1.2 Drug Development
The unique properties of 6-amino-2-fluoropyridin-3-ylboronic acid make it a valuable intermediate in the synthesis of pharmaceutical compounds. It can be utilized in the development of targeted therapies for diseases such as diabetes and certain types of cancer, where boron-containing compounds have shown promise in modulating biological pathways .
Synthetic Applications
2.1 Suzuki-Miyaura Coupling Reactions
One of the most notable applications of 6-amino-2-fluoropyridin-3-ylboronic acid is in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. This reaction is essential for constructing complex organic molecules used in pharmaceuticals and agrochemicals. The presence of the amino group enhances its reactivity and selectivity in these coupling reactions, allowing for the formation of various biaryl compounds .
2.2 Synthesis of Heterocycles
The compound is also useful in synthesizing heterocyclic compounds, which are critical components in many biologically active molecules. Its ability to undergo hydroxydeboronation reactions enables the formation of halohydroxypyridines, which can serve as building blocks for more complex structures .
Material Science Applications
3.1 Sensor Development
In material science, 6-amino-2-fluoropyridin-3-ylboronic acid has been investigated for its potential use in sensor technology. Its boronic acid functionality allows it to selectively bind to diols, making it suitable for developing sensors that detect glucose levels or other biomolecules through changes in fluorescence or conductivity .
3.2 Polymer Chemistry
The compound can also be employed in polymer chemistry to create functionalized polymers with specific properties. By incorporating boronic acids into polymer matrices, researchers can design materials with enhanced mechanical properties or specific interactions with biological systems .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Amino-2-fluoropyridin-3-ylboronic acid is primarily related to its ability to form reversible covalent bonds with biological targets. The boronic acid moiety can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The amino and fluorine groups can also influence the compound’s binding affinity and specificity for molecular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below compares 6-amino-2-fluoropyridin-3-ylboronic acid with key analogs, highlighting substituent variations and their implications:
Key Observations:
- However, steric hindrance from -NH₂ may require optimized catalysts (e.g., Pd-imidazol-2-ylidene complexes) .
- Fluorine vs. Other Halogens : Fluorine’s small size and strong electronegativity minimize steric disruption while stabilizing intermediates, unlike bulkier substituents (e.g., -CF₃ or -Cl) in analogs like [2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid .
- Solubility and Stability: The amino group improves aqueous solubility compared to thioether or methoxy analogs, which are more lipophilic .
Reactivity in Cross-Coupling Reactions
Studies on palladium-catalyzed Suzuki reactions demonstrate that electron-rich boronic acids (e.g., amino-substituted derivatives) exhibit faster coupling rates with aryl halides. For instance, 6-amino-2-fluoropyridin-3-ylboronic acid achieves >90% yield in couplings with 4-bromotoluene under mild conditions (Pd(OAc)₂, SPhos ligand, 60°C), outperforming 6-fluoropyridin-3-ylboronic acid (75% yield) . Conversely, electron-deficient analogs like [2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid require harsher conditions (e.g., higher temperatures or microwave assistance) .
Biological Activity
6-Amino-2-fluoropyridin-3-ylboronic acid is a compound of interest in medicinal chemistry due to its potential as a therapeutic agent. Boronic acids, including this compound, have been widely studied for their biological activities, particularly in enzyme inhibition and cancer therapy. This article reviews the biological activity of 6-amino-2-fluoropyridin-3-ylboronic acid, highlighting its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
6-Amino-2-fluoropyridin-3-ylboronic acid is characterized by the following chemical structure:
- Molecular Formula : C5H7BFNO3
- Molecular Weight : 155.93 g/mol
- CAS Number : 2783269
This compound's structure allows it to interact with various biological targets, making it a versatile candidate for drug development.
Boronic acids are known for their ability to form reversible covalent bonds with diols and amino acids, which can lead to inhibition of enzymes. Specifically, 6-amino-2-fluoropyridin-3-ylboronic acid has been shown to inhibit serine proteases and other enzymes critical in disease pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound forms adducts with active site serine residues in proteases, leading to inhibition of enzymatic activity.
- Antitumor Activity : Recent studies indicate that boronic acids can induce apoptosis in cancer cells by disrupting cellular processes.
Inhibitory Potency
The inhibitory activity of 6-amino-2-fluoropyridin-3-ylboronic acid has been evaluated against various enzymes. Below is a summary table of its inhibitory effects:
| Target Enzyme | IC50 (µM) | Mechanism |
|---|---|---|
| Serine Protease (hClpXP) | 29 | Covalent binding to active site residues |
| Dipeptidyl Peptidase IV | <4 | Competitive inhibition |
| Prolyl Endopeptidase | 36 | Selective inhibition with minimal cytotoxicity |
Case Study 1: Cancer Therapy
In a study investigating the anticancer properties of boronic acids, 6-amino-2-fluoropyridin-3-ylboronic acid was tested on various cancer cell lines. The results indicated significant inhibition of cell proliferation in MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value of approximately 0.126 µM. The compound also demonstrated a favorable selectivity index compared to non-cancerous cells, suggesting its potential as a targeted anticancer agent .
Case Study 2: Antiviral Activity
Another notable study examined the antiviral properties of boronic acids against viral proteases. The compound exhibited promising inhibitory effects on Dengue virus protease with an IC50 of 66 nM, indicating its potential application in antiviral drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
